molecular formula C5H8N4O2 B1382143 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795430-31-7

1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1382143
CAS No.: 1795430-31-7
M. Wt: 156.14 g/mol
InChI Key: KRAXIDREXOTWTA-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxyethyl group and a carboxamide group attached to the triazole ring

Preparation Methods

The synthesis of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Cycloaddition Reaction: The formation of the triazole ring is often achieved through a cycloaddition reaction between an azide and an alkyne

    Carboxamidation: The carboxamide group is introduced by reacting the hydroxyethyl-triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in disease pathways.

    Medicine: Research has explored its potential as an anticancer agent, due to its ability to interfere with cellular processes.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)piperazine: This compound also contains a hydroxyethyl group but has a piperazine ring instead of a triazole ring. It is used in the synthesis of pharmaceuticals and as a corrosion inhibitor.

    1-(2-Hydroxyethyl)pyrrolidine: Similar to the triazole compound, this molecule has a hydroxyethyl group attached to a pyrrolidine ring. It is used in the preparation of various chemical intermediates.

    3-Amino-1-propanol: This compound has a similar hydroxyalkyl structure but with an amino group instead of a triazole ring. It is used in the synthesis of surfactants and other industrial chemicals.

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical properties and reactivity compared to other hydroxyethyl-containing compounds.

Properties

IUPAC Name

1-(2-hydroxyethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-5(11)4-3-9(1-2-10)8-7-4/h3,10H,1-2H2,(H2,6,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAXIDREXOTWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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